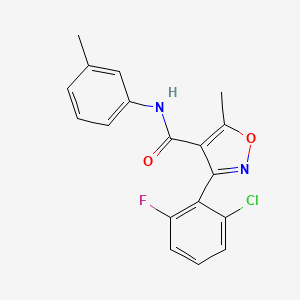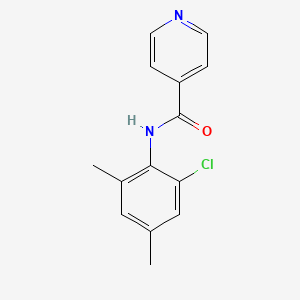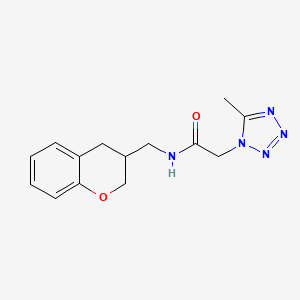
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been found to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Wirkmechanismus
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide works by binding to the bromodomain of BRD4, which is a region of the protein that is involved in the recognition of acetylated lysine residues on histone proteins. Histones are proteins that help to package DNA into a compact structure, and acetylation of lysine residues on histones is a key mechanism for regulating gene expression. By binding to the bromodomain of BRD4, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide prevents the protein from recognizing acetylated lysine residues on histones, which in turn inhibits the transcription of genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anticancer properties, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response. This suggests that 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been shown to improve glucose metabolism in animal models, which could make it a potential treatment for type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, one limitation of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is its relatively low potency compared to other BRD4 inhibitors. This means that higher concentrations of the compound may be required to achieve the desired effect, which could lead to off-target effects and toxicity. Additionally, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. One area of interest is the development of more potent analogs of the compound that could be used at lower concentrations and with fewer off-target effects. Another area of research is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. Finally, there is interest in exploring the potential of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide as a treatment for other diseases beyond cancer, such as inflammatory diseases and type 2 diabetes.
Conclusion
In conclusion, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide is a promising small molecule inhibitor that has shown potential as a treatment for cancer and other diseases. Its specificity for BRD4 makes it a valuable tool for studying the role of this protein in various biological processes, and its ability to induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. While there are some limitations to its use in lab experiments, there are many future directions for research on 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide that could lead to new treatments and therapies for a variety of diseases.
Synthesemethoden
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide involves several steps, starting with the reaction of 2-chloro-6-fluoroaniline with 3-methylphenyl isocyanate to form 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)isoxazole-4-carboxamide. This intermediate is then reacted with acetic anhydride to form the final product, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. This makes 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-4-isoxazolecarboxamide a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-5-3-6-12(9-10)21-18(23)15-11(2)24-22-17(15)16-13(19)7-4-8-14(16)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQMNQVLOXDARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(3-methylphenyl)-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5632143.png)
![5-{[(3-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5632148.png)

![6-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-3-pyridinol](/img/structure/B5632168.png)
![(3aR*,9bR*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5632190.png)

![(3-methoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5632201.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)azepan-2-one](/img/structure/B5632204.png)

![2-(4-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5632217.png)
![1-methyl-2-oxo-8-(3-pyridinylacetyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5632227.png)
![1-{3-methyl-5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5632230.png)

